REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][C:5]([CH:7](O)[CH2:8][CH3:9])=[CH:4][CH:3]=1.[OH-].[Na+].C(O)(=[O:15])C.[Cl-].[Na+]>O.C(O)(=O)C>[OH:15][CH:3]1[CH2:4][C:5](=[O:6])[C:7]([CH2:8][CH3:9])=[C:2]1[CH3:1] |f:1.2,4.5|
|
Name
|
|
Quantity
|
28.97 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)C(CC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
579.4 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.394 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed at the constant pH of 5.70 to 5.85 for 38 hours
|
Duration
|
38 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was then cooled to the room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 500 ml of diethyl ether
|
Type
|
WASH
|
Details
|
The combined ether layer was washed twice with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled
|
Type
|
DISTILLATION
|
Details
|
a distillate fraction of 157° to 162° C. at 19 mmHg was collected
|
Name
|
|
Type
|
product
|
Smiles
|
OC1C(=C(C(C1)=O)CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |